molecular formula C25H23N3O4S B12019976 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12019976
M. Wt: 461.5 g/mol
InChI Key: PSSXUCOQHPWFKY-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C25H23N3O4S It is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the quinazolinone core This can be achieved by reacting anthranilic acid with an appropriate isothiocyanate to form a thiourea intermediate, which is then cyclized to form the quinazolinone structureFinally, the acetamide group is introduced via an acylation reaction using acetic anhydride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O4S/c1-3-32-19-13-11-18(12-14-19)28-24(30)21-9-4-5-10-22(21)27-25(28)33-16-23(29)26-17-7-6-8-20(15-17)31-2/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

PSSXUCOQHPWFKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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